molecular formula C19H26N2O3S B2905925 Methyl 4-(((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034241-20-6

Methyl 4-(((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2905925
CAS RN: 2034241-20-6
M. Wt: 362.49
InChI Key: FMXBURWBZJYQGN-UHFFFAOYSA-N
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Description

“Methyl 4-(((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also includes a tetrahydrothiophene ring, a carbamoyl group, and a benzoate ester.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and cyclic structures. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Tetrahydrothiophene is a five-membered ring containing four carbon atoms and one sulfur atom.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 4-(((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, with its complex structure, offers potential as a scaffold for designing novel drugs. Researchers can explore modifications to enhance bioactivity, optimize pharmacokinetics, and improve selectivity. Its hybrid nature may lead to compounds with diverse biological effects, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Corrosion Inhibition

Thiophene-based compounds, including our target molecule, find applications as corrosion inhibitors. Industries dealing with metal surfaces (e.g., pipelines, oil rigs, and automotive parts) benefit from these compounds. Their ability to protect against corrosion helps extend the lifespan of materials exposed to harsh environments .

Mechanochemistry and Green Synthesis

The mechanochemical synthesis of Methyl 4-(((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate demonstrates an environmentally friendly approach. Mechanochemistry avoids the use of solvents and reduces waste. Researchers can explore this compound’s reactivity under mechanical stress .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are found in many pharmaceuticals and can exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, many piperidine derivatives are associated with certain hazard statements such as H314 (causes severe skin burns and eye damage) and H302+H312 (harmful if swallowed or in contact with skin) .

Future Directions

The future research directions could involve further exploration of the biological activity of this compound and its potential applications in pharmaceuticals. Piperidine derivatives are a significant area of research in drug discovery due to their prevalence in biologically active compounds .

properties

IUPAC Name

methyl 4-[[1-(thiolan-3-yl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-24-19(23)16-4-2-15(3-5-16)18(22)20-12-14-6-9-21(10-7-14)17-8-11-25-13-17/h2-5,14,17H,6-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXBURWBZJYQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

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